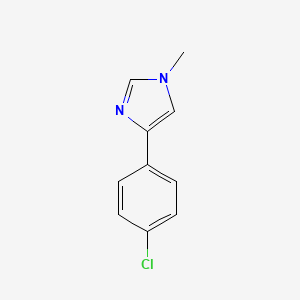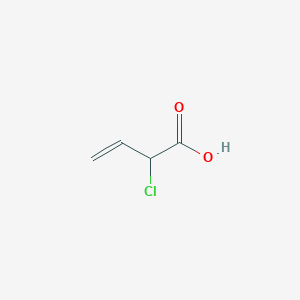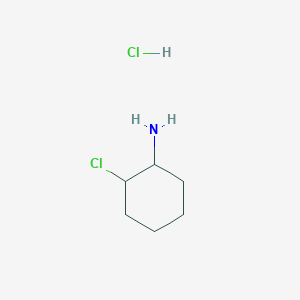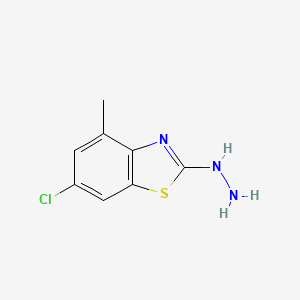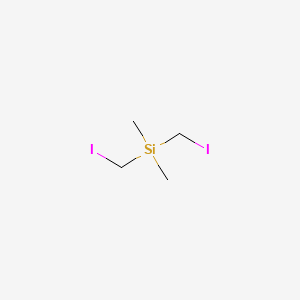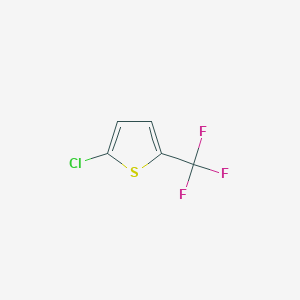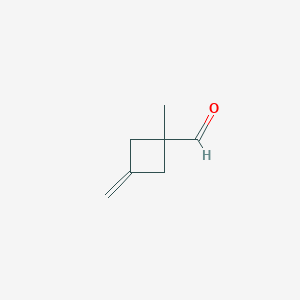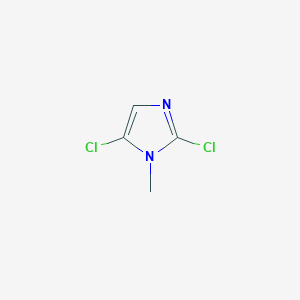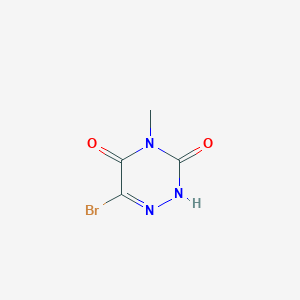
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Übersicht
Beschreibung
6-Bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (6-BMT) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be utilized in various biochemical and physiological studies. 6-BMT has been found to be a useful reagent for the synthesis of various compounds, and it has also been used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been widely used in scientific research as a reagent for the synthesis of various compounds. It has also been used in various laboratory experiments, such as the synthesis of nucleotides and amino acids. 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to be an effective inhibitor of acetylcholinesterase, and it has been used in the study of Alzheimer's disease. Furthermore, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been used in the study of the effects of oxidative stress on cells, as well as in the investigation of the mechanisms of drug action.
Wirkmechanismus
The mechanism of action of 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is complex and not fully understood. It is believed that 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione acts by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to modulate the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to have a range of biochemical and physiological effects. It has been found to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This can have beneficial effects in the treatment of Alzheimer's disease. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been found to modulate the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has also been found to have antioxidant activity and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is also easy to synthesize and handle. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has a wide range of applications in scientific research, making it a versatile compound. However, there are also some limitations to using 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in laboratory experiments. It has been found to be toxic in high concentrations, and it can also cause skin irritation. Furthermore, the mechanism of action of 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in scientific research. It could be used to study the effects of oxidative stress on cells, as well as the mechanisms of drug action. In addition, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could be used to investigate the potential therapeutic benefits of acetylcholinesterase inhibitors in the treatment of Alzheimer's disease. Furthermore, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could be used to study the effects of modulating the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. Finally, 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione could be used to develop new compounds with potential therapeutic benefits.
Synthesemethoden
6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can be synthesized from the reaction of 2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (THT) with bromoacetic acid in the presence of a base. The reaction is conducted at a temperature of 90-95 °C for a period of 2-3 hours. The resulting product is 6-bromo-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, which can be isolated and purified by crystallization.
Eigenschaften
IUPAC Name |
6-bromo-4-methyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-3(9)2(5)6-7-4(8)10/h1H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJXSGTGUSTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293771 | |
| Record name | 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
CAS RN |
15870-75-4 | |
| Record name | NSC92089 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-4-methyl-1,2,4-triazine-3,5(2h,4h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea](/img/structure/B6597647.png)
